molecular formula C8H11ClN2O3 B13587630 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride

Cat. No.: B13587630
M. Wt: 218.64 g/mol
InChI Key: ZDNLWLAZWAINMQ-UHFFFAOYSA-N
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Description

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride is a chemical compound with a unique structure that combines an imidazole ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole and oxazine rings. Detailed synthetic routes can vary, but they generally involve multi-step processes that require careful control of temperature, pH, and reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride is unique due to its specific ring structure and the presence of both imidazole and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

2-(6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c11-8(12)3-6-7-4-13-2-1-10(7)5-9-6;/h5H,1-4H2,(H,11,12);1H

InChI Key

ZDNLWLAZWAINMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N=CN21)CC(=O)O.Cl

Origin of Product

United States

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